(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring.
Formation of the Acrylamide Moiety: The acrylamide moiety is formed through a condensation reaction between the thiazole derivative and an appropriate acrylamide precursor.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
- (Z)-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
- (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
Uniqueness
(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(Z)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-15(2)18-8-3-16(4-9-18)7-12-21(26)25-22-24-14-20(27-22)13-17-5-10-19(23)11-6-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMCZFIJCUYOFT-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.